N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide
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Overview
Description
N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a chlorine atom, and a fluorine atom attached to a benzamide structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide typically involves the reaction of 1-chloro-2,4-diaminobenzene with an acyl chloride in the presence of a polar solvent and an acid acceptor . The reaction conditions often include:
Solvent: Polar solvents such as C1-C3 alkanols.
Acid Acceptor: Commonly used acid acceptors include bases like triethylamine.
Reaction Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar conditions as described above. The process may also include purification steps such as crystallization from non-polar solvents to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its antiviral and antibacterial properties.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-chlorophenyl) acylamides: Similar structure but without the fluorine atom.
4-Chloroaniline derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
N-(3-Amino-4-chlorophenyl)-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds .
This detailed overview highlights the significance and versatility of this compound in various scientific domains
Properties
IUPAC Name |
N-(3-amino-4-chlorophenyl)-4-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-11-6-5-10(7-12(11)16)17-13(18)8-1-3-9(15)4-2-8/h1-7H,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZIWASFFLYWRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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